molecular formula C26H24N6O3S2 B11613693 ethyl 4-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11613693
M. Wt: 532.6 g/mol
InChI Key: MEVWARKWRUKNQX-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and the use of specialized catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Properties

Molecular Formula

C26H24N6O3S2

Molecular Weight

532.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H24N6O3S2/c1-3-35-24(34)22-16(2)27-25(37-22)28-20(33)15-36-26-29-23-21(30-31-26)18-11-7-8-12-19(18)32(23)14-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,27,28,33)

InChI Key

MEVWARKWRUKNQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2)C

Origin of Product

United States

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